molecular formula C22H16N2O4 B2376480 1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892421-89-5

1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2376480
CAS No.: 892421-89-5
M. Wt: 372.38
InChI Key: SIICHDZPRMAEEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of the compound is not explicitly mentioned for the compound .

Scientific Research Applications

Synthesis Methods

A notable application involves innovative synthesis methods. The compound and its derivatives can be synthesized through one-pot reactions involving isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde, offering a facile route to highly substituted furopyrimidinones. This method presents an advancement in the field by providing high yields and purity under mild conditions (Teimouri & Bazhrang, 2006). Similarly, the compound's scaffold has been explored for synthesizing B-Raf(V600E) inhibitors, showcasing its potential in drug discovery through scaffold hopping and substructure search approaches (Xu et al., 2012).

Electronic and Structural Analysis

Research into the electronic and structural properties of similar molecules has been conducted through theoretical calculations. These studies aim to understand the structural nuances and electronic properties, which are crucial for designing drugs with specific therapeutic targets (Essa & Jalbout, 2008).

Material Science Applications

In material science, derivatives of this compound have been used to design donor–acceptor copolymers for organic field-effect transistors and polymer solar cells. These studies highlight the role of the compound in enhancing device performance through modifications in the polymer backbone, leading to increased thermal stability and improved solubility (Yuan et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not mentioned in the available resources .

Future Directions

No future directions or applications are mentioned for this compound in the available resources .

Properties

IUPAC Name

1-benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-21-20-19(17-10-4-5-11-18(17)28-20)23(13-15-7-2-1-3-8-15)22(26)24(21)14-16-9-6-12-27-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIICHDZPRMAEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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